4-fluoro-6-methyl-1H-indole-2-carboxylicacid
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Overview
Description
4-fluoro-6-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-fluoro-6-methyl-1H-indole-2-carboxylic acid typically involves the fluorination of indole derivatives. One common method is the use of N-fluoropyridinium triflates as fluorinating reagents. These reagents can effectively introduce a fluorine atom into the indole ring, resulting in the desired compound . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
4-fluoro-6-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-6-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-fluoro-6-methyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
6-fluoro-1H-indole-4-carboxylic acid methyl ester: Used in the synthesis of PARP inhibitors and drug intermediates.
Indole-2-carboxylic acid: Utilized in the synthesis of various bioactive compounds.
Methyl indole-6-carboxylate: Employed in the preparation of tryptophan dioxygenase inhibitors and other therapeutic agents.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the uniqueness of 4-fluoro-6-methyl-1H-indole-2-carboxylic acid.
Properties
IUPAC Name |
4-fluoro-6-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-7(11)6-4-9(10(13)14)12-8(6)3-5/h2-4,12H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEBZVGOPQQHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C(=O)O)C(=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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